ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a quinoline core, a piperidine ring, and various functional groups such as chloro, methoxy, and benzenesulfonyl.
Preparation Methods
The synthesis of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the functional groups. Common reagents used in the synthesis include chloroform, methanol, and various catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-5-4-12-27(15-16)23-20-13-17(25)6-11-21(20)26-14-22(23)33(29,30)19-9-7-18(31-2)8-10-19/h6-11,13-14,16H,3-5,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEQLGNAUMIMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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